molecular formula C15H8ClN3O2S B11574726 (5Z)-5-(3-chlorobenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3-chlorobenzylidene)-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11574726
M. Wt: 329.8 g/mol
InChI Key: NSANODAAYNDZJD-WQLSENKSSA-N
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Description

(5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include chlorinated aromatic compounds, furan derivatives, and triazole precursors. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance productivity and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

(5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of (5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the chlorophenyl group, in particular, may influence its interaction with biological targets and its overall stability.

Properties

Molecular Formula

C15H8ClN3O2S

Molecular Weight

329.8 g/mol

IUPAC Name

(5Z)-5-[(3-chlorophenyl)methylidene]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C15H8ClN3O2S/c16-10-4-1-3-9(7-10)8-12-14(20)19-15(22-12)17-13(18-19)11-5-2-6-21-11/h1-8H/b12-8-

InChI Key

NSANODAAYNDZJD-WQLSENKSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CO4)S2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)N3C(=NC(=N3)C4=CC=CO4)S2

Origin of Product

United States

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